4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide
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Overview
Description
4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide is a chemical compound with the molecular formula C16H19N3O It features a benzamide group attached to a pyrimidine ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-dicarbonyl compounds and amines.
Attachment of the Propyl Group: The propyl group is introduced via alkylation reactions.
Formation of the Benzamide Group: The benzamide group is formed by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may act as an allosteric activator or inhibitor, altering the conformation and function of the target protein.
Comparison with Similar Compounds
Similar Compounds
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.
N-(2-Chloro-4-nitrophenyl)sulphonamide derivatives: Studied for their glucokinase activation properties.
Uniqueness
4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide is unique due to its specific structural features, such as the propyl group on the pyrimidine ring and the benzamide linkage. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
88945-32-8 |
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Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[2-(5-propylpyrimidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H19N3O/c1-2-3-13-10-18-15(19-11-13)9-6-12-4-7-14(8-5-12)16(17)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H2,17,20) |
InChI Key |
OAFQXKZVLXRBMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)CCC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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